4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride involves several key steps. The diazotization of 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride leads to the formation of 4-[chloro(hydroxyimino) methyl]-1,2,5-oxadiazole-3-diazonium salt. Subsequent treatment with NaN3 affords 4-azido-1,2,5-oxadiazole-3-carbohydroximoyl chloride, showcasing the compound's synthetic accessibility and the potential for further functionalization (Tselinskii, Mel’nikova, & Romanova, 2013).

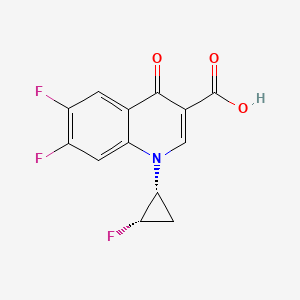

Molecular Structure Analysis

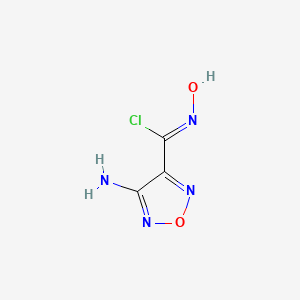

The molecular structure of compounds in this class, including this compound, is characterized by the presence of the 1,2,5-oxadiazole ring. This structure is significant due to its resemblance to other functional groups, such as carboxylic acids, in terms of electronic and spatial configuration, making these compounds interesting for molecular pharmacology and material science research. Computational studies provide insights into the electronic features and conformational preferences of these molecules, which are crucial for understanding their reactivity and interactions with biological systems (Tosco & Lolli, 2008).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives is highlighted by their ability to undergo various reactions, including azidation, nitrosation, and cyclization. These reactions are pivotal for the synthesis of a wide range of compounds with potential biological activity and material applications. For instance, the azidation and subsequent decomposition of 4-azido-1,2,5-oxadiazole-3-carbohydroximoyl azide demonstrate the versatility of these compounds in synthetic organic chemistry (Tselinskii et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of the 1,2,5-oxadiazole ring and substituents like the hydroxyimino group affect these compounds' physical characteristics, making them suitable for specific applications in materials science and pharmaceuticals. Research focusing on the synthesis and characterization of these compounds provides valuable data on their physical properties, which is essential for their practical applications (Kmetič & Stanovnik, 1997).

Chemical Properties Analysis

The chemical properties of this compound are defined by its reactivity towards various chemical reagents and conditions. Studies have explored the compound's behavior in reactions such as nitrosation and azidation, revealing its potential for generating a wide array of derivatives. These derivatives can exhibit diverse biological activities and material properties, underscoring the importance of understanding the fundamental chemical properties of the parent compound for further applications in science and technology (Tselinskii et al., 2013).

Applications De Recherche Scientifique

Synthesis and Reactivity : Diazotization of 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride leads to the formation of several derivatives, including 4-azido-1,2,5-oxadiazole-3-carbohydroximoyl chloride and 2-cyano-2-hydroxyiminoacetohydroximoyl chloride. These derivatives have potential applications in organic chemistry and material science (Tselinskii, Mel’nikova, & Romanova, 2013).

Pharmacological Characterization : The hydroxy-1,2,5-oxadiazolyl moiety, closely related to 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride, has been studied as a bioisoster for the carboxyl group in gamma-aminobutyric acid (GABA) related compounds. These studies are significant for developing new pharmaceuticals targeting GABA receptors (Lolli et al., 2006).

Insensitive Energetic Materials : A derivative of this compound has been used in the synthesis of insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, indicating their potential use in safer energetic materials (Yu et al., 2017).

Bioisoster in Ionotropic Glutamate Receptors : The compound has been explored for its potential as a bioisoster in ionotropic glutamate receptors. This application is relevant for neurological research and drug development (Lolli et al., 2010).

Computational Study on GABA Analogues : A computational study has been conducted on the structural and electronic features of the 4-hydroxy-1,2,5-oxadiazole-3-yl substructure, providing a theoretical basis for its bioisosterism with the carboxy function, particularly in GABA analogues (Tosco & Lolli, 2008).

Orientations Futures

Propriétés

IUPAC Name |

4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNWHKAEEDWAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147085-13-0 | |

| Record name | 4 amino N hydroxy 1,2,5 oxadiazole 3 carbimidoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenoxy]-propyl}-dibutyl-amine](/img/structure/B1149588.png)